molecular formula C17H20N4O4S B2453566 (5E)-3-ethyl-5-{[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene}-1,3-thiazolidine-2,4-dione CAS No. 685109-11-9

(5E)-3-ethyl-5-{[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene}-1,3-thiazolidine-2,4-dione

Cat. No.: B2453566
CAS No.: 685109-11-9
M. Wt: 376.43
InChI Key: HVPDAMYBSPLVBG-RVDMUPIBSA-N
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Description

(5E)-3-ethyl-5-{[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene}-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C17H20N4O4S and its molecular weight is 376.43. The purity is usually 95%.
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Scientific Research Applications

Biological Potential and Synthetic Development

The thiazolidine nucleus, including (5E)-3-ethyl-5-{[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene}-1,3-thiazolidine-2,4-dione, has been studied extensively for its biological potential. These compounds, including 1,3-thiazolidin-4-ones and their analogs like glitazones and rhodanines, have been recognized for their pharmacological importance and are found in commercial pharmaceuticals. They display potential activities against various diseases and offer promising futures in medicinal chemistry. The synthesis of these compounds dates back to the mid-nineteenth century, with recent studies emphasizing green synthetic methodologies and environmental consciousness (Santos, Jones, & Silva, 2018).

Pharmacological and Biological Activities

The thiazolidinedione (TZD) scaffold, a part of the chemical structure of the compound , is recognized for its versatility in medicinal chemistry. It has been particularly explored as a PTP 1B inhibitor, crucial for managing insulin resistance associated with T2DM. The journey of TZDs over seven years (2012-2018) as PTP 1B inhibitors has been focused on structural amendments to optimize the potential of these inhibitors. The biological activities of these compounds are influenced by the structural framework, and their SAR studies have mapped essential pharmacophoric features for the design of novel inhibitors (Verma, Yadav, & Thareja, 2019).

Interdisciplinary Research and Applications

Thiazolidine motifs, including the compound of interest, act as a bridge between organic synthesis and medicinal chemistry. These compounds exhibit diverse biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and neuroprotective activities. The synthesis methodologies for these compounds have evolved to include multicomponent reaction, click reaction, nano-catalysis, and green chemistry, enhancing their selectivity, purity, product yield, and pharmacokinetic activity. The pharmaceutical and therapeutic applications of thiazolidine derivatives are vast, making them significant in the design of next-generation drug candidates (Sahiba, Sethiya, Soni, Agarwal, & Agarwal, 2020).

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact withPhosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform . This enzyme plays a crucial role in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking.

Properties

IUPAC Name

(5E)-3-ethyl-5-[[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c1-3-20-16(22)15(26-17(20)23)11-12-4-5-13(14(10-12)21(24)25)19-8-6-18(2)7-9-19/h4-5,10-11H,3,6-9H2,1-2H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPDAMYBSPLVBG-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)N3CCN(CC3)C)[N+](=O)[O-])SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC(=C(C=C2)N3CCN(CC3)C)[N+](=O)[O-])/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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